1,6-Diphenylhexane-2,5-diamine;dihydrochloride

Pharmaceutical intermediate synthesis Salt-form selection Process chemistry

1,6-Diphenylhexane-2,5-diamine dihydrochloride (CAS 1247119-31-8) is the dihydrochloride salt of a C₂-symmetric chiral diamine bearing two phenyl substituents on a hexane backbone. The (2R,5R) enantiomer serves as a critical intermediate in the multi-step synthesis of cobicistat (GS-9350), a cytochrome P450 3A inhibitor approved as a pharmacoenhancer for HIV antiretroviral therapy.

Molecular Formula C18H26Cl2N2
Molecular Weight 341.3 g/mol
Cat. No. B15285863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Diphenylhexane-2,5-diamine;dihydrochloride
Molecular FormulaC18H26Cl2N2
Molecular Weight341.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)N)N.Cl.Cl
InChIInChI=1S/C18H24N2.2ClH/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16;;/h1-10,17-18H,11-14,19-20H2;2*1H
InChIKeyXTTBTZPGZLVADL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Diphenylhexane-2,5-diamine Dihydrochloride: Chiral Diamine Intermediate for HIV Pharmacoenhancer Synthesis


1,6-Diphenylhexane-2,5-diamine dihydrochloride (CAS 1247119-31-8) is the dihydrochloride salt of a C₂-symmetric chiral diamine bearing two phenyl substituents on a hexane backbone . The (2R,5R) enantiomer serves as a critical intermediate in the multi-step synthesis of cobicistat (GS-9350), a cytochrome P450 3A inhibitor approved as a pharmacoenhancer for HIV antiretroviral therapy [1]. The dihydrochloride salt form is specifically prepared to improve aqueous solubility and handling stability relative to the free base, which is only very slightly soluble in water . Commercial specifications typically require ≥98% HPLC purity with confirmed enantiomeric excess via chiral chromatographic analysis .

Why Generic Substitution of 1,6-Diphenylhexane-2,5-diamine Dihydrochloride Fails in Regulated Synthesis


1,6-Diphenylhexane-2,5-diamine dihydrochloride cannot be replaced by generic in-class diamines or alternative salt forms without risking synthetic failure or regulatory non-compliance. The (2R,5R) absolute configuration at the two chiral centers is non-negotiable for the downstream stereochemical outcome in cobicistat assembly; the (2S,5S) enantiomer is a known cobicistat-related impurity that must be controlled below pharmacopeial thresholds [1]. The dihydrochloride salt provides a >100-fold solubility advantage over the free base (0.21 g/L at 25 °C for free base vs. freely soluble in water for the dihydrochloride), which directly governs reaction homogeneity, coupling efficiency, and ease of purification in large-scale manufacturing . Using the free base or an alternative counterion salt introduces significant process variability in yield and purity outcomes, as evidenced by patent data showing that optimized dihydrochloride-centered routes achieve HPLC purities of ≥99% and total mole yields of ≥80% [2].

Quantitative Differentiation Evidence for 1,6-Diphenylhexane-2,5-diamine Dihydrochloride Procurements


Aqueous Solubility: Dihydrochloride Salt vs. Free Base — >100-Fold Improvement for Process-Scale Reactions

The dihydrochloride salt of 1,6-diphenylhexane-2,5-diamine exhibits dramatically enhanced aqueous solubility compared to the free base form. The free base is only very slightly soluble in water, with a computed solubility of 0.21 g/L at 25 °C, which severely limits its utility in aqueous or biphasic reaction conditions commonly employed in large-scale cobicistat synthesis . In contrast, the dihydrochloride salt is freely soluble in water, methanol, and DMSO due to amine protonation and chloride counterion hydrophilicity . This solubility differential of approximately two orders of magnitude directly translates to higher reaction homogeneity, faster coupling kinetics, and more efficient aqueous workup in the subsequent cobicistat intermediate formation steps [1].

Pharmaceutical intermediate synthesis Salt-form selection Process chemistry

Synthetic Process Yield and Purity: Patent-Validated ≥80% Yield and ≥99% HPLC Purity vs. Prior Chiral Aziridine Route

The patent CN104370777A discloses an improved synthetic route to (2R,5R)-1,6-diphenylhexane-2,5-diamine and its dihydrochloride salt that achieves a total mole yield of ≥80% with HPLC purity of ≥99% [1]. This represents a significant improvement over the prior art method relying on chiral aziridine dimerization, which patent US20140051888A1 describes as problematic due to safety concerns with chiral aziridines, unwanted side products, and high cost that adds substantially to the overall process expense [2]. The new route avoids the use of lithium reagents and employs milder reaction conditions with easier post-processing, making it suitable for large-scale industrial production [1].

Process chemistry Chiral intermediate manufacturing Cobicistat synthesis

Enantiomeric Identity: (2R,5R) as the Required Cobicistat Intermediate vs. (2S,5S) as a Regulated Impurity

The stereochemical identity of 1,6-diphenylhexane-2,5-diamine dihydrochloride is the primary determinant of its procurement value. The (2R,5R) enantiomer (CAS 1247119-31-8 for the dihydrochloride; CAS 144186-34-5 for the free base) is the essential intermediate that installs the correct stereochemistry in the final cobicistat molecule, which is itself stereochemically defined at multiple centers [1]. The (2S,5S) enantiomer (CAS 1004316-77-1) is classified as Cobicistat Impurity 7 (free base) or Impurity 8 (dihydrochloride salt) and must be controlled as a process-related impurity in the final API [2]. Commercial specifications for the (2R,5R)-dihydrochloride include >98% enantiomeric excess confirmed by chiral HPLC analysis, a quality attribute absent from generic racemic or achiral diamine offerings .

Chiral purity Regulatory compliance Reference standards Cobicistat impurities

Commercial Purity Specification: ≥99.0% HPLC vs. Typical ≥95–98% Generic Diamine Offerings

The dihydrochloride salt of (2R,5R)-1,6-diphenylhexane-2,5-diamine is commercially available at a purity specification of not less than 99.0% (HPLC) from pharmaceutical intermediate suppliers, a threshold that exceeds the ≥95% or ≥98% purity typical of generic research-grade diamines . The free base form is commonly offered at ≥98% purity . This elevated purity specification is critical because residual organic impurities carried through from the diamine intermediate can propagate into the final cobicistat API, potentially exceeding ICH Q3A thresholds for unspecified impurities. The 99.0% specification aligns with the quality expectations for an intermediate intended for an approved drug substance manufacturing route .

Chemical purity API intermediate quality Procurement specifications

Storage and Handling Stability: Dihydrochloride Salt Ambient Storage vs. Free Base Inert Atmosphere Requirement

The dihydrochloride salt form confers practical stability advantages during storage and transport. Commercial suppliers list storage conditions of room temperature under inert atmosphere or simply room temperature for the dihydrochloride, with some specifying 2–8 °C for long-term storage . In contrast, the free base form requires storage under inert atmosphere specifically to prevent oxidation of the unprotected amine groups . The dihydrochloride's melting point exceeding 200 °C (with decomposition) indicates solid-state thermal robustness suitable for ambient international shipping without cold-chain logistics . The free base, being a viscous liquid or low-melting solid at room temperature, presents additional handling difficulties during weighing and transfer in manufacturing settings .

Compound stability Storage conditions Supply chain logistics

Prioritized Application Scenarios for 1,6-Diphenylhexane-2,5-diamine Dihydrochloride Based on Quantitative Evidence


Kilogram-Scale Cobicistat Intermediate Manufacturing via the High-Yield CN104370777A Route

Pharmaceutical chemical manufacturers undertaking multi-kilogram synthesis of the cobicistat chiral amine intermediate should procure the (2R,5R)-dihydrochloride salt specifically, not the free base. The dihydrochloride's water solubility advantage (>100-fold over the free base at 0.21 g/L) enables homogeneous reaction conditions that, combined with the CN104370777A process, deliver total mole yields of ≥80% at ≥99% HPLC purity [1]. The crystalline solid form permits accurate weighing and transfer at production scale, while ambient storage compatibility reduces supply chain complexity .

ANDA Analytical Reference Standard Procurement for Cobicistat Impurity Profiling

Regulatory affairs and analytical development teams filing Abbreviated New Drug Applications (ANDAs) for generic cobicistat require both the (2R,5R)-dihydrochloride as the working reference standard and the (2S,5S)-enantiomer (Cobicistat Impurity 8) as the impurity marker . The ≥99.0% purity specification of the (2R,5R)-dihydrochloride makes it directly suitable as a system suitability standard without additional purification, while the enantiomeric excess of >98% (chiral HPLC) ensures that the reference material itself does not contribute to the impurity profile being measured [1]. Dual procurement of both enantiomers from the same supplier ensures chromatographic consistency across method validation and routine QC testing [1].

Chiral Ligand Precursor for Asymmetric Catalysis Research

The C₂-symmetric (2R,5R)-1,6-diphenylhexane-2,5-diamine backbone serves as a precursor for chiral ligands used in enantioselective hydrogenation and other asymmetric catalytic transformations in medicinal chemistry research . The dihydrochloride salt is preferred over the free base for ligand preparation because its solubility in methanol and DMSO facilitates metal complexation reactions under homogeneous conditions, and its >98% enantiomeric excess eliminates the need for pre-complexation chiral enrichment that would be required if using a racemic or enantiomerically degraded free base [1]. This application leverages the compound's well-defined stereochemistry rather than its role in cobicistat synthesis .

Stability-Indicating Method Development for Cobicistat Drug Substance

Forced degradation studies of cobicistat drug substance require characterized samples of potential degradation products and process impurities, including the (2R,5R)-diamine intermediate itself. The dihydrochloride salt's thermal stability (melting point >200 °C with decomposition) and defined solid-state form make it suitable as a stable reference material for HPLC method development, where peak identity and relative response factor determination are prerequisites for ICH Q2(R1) method validation . The dihydrochloride's crystalline nature also facilitates preparation of accurate stock solutions compared to the hygroscopic, difficult-to-weigh free base .

Quote Request

Request a Quote for 1,6-Diphenylhexane-2,5-diamine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.